molecular formula C10H11NO B025384 Vinylpyridine-acrolein copolymer CAS No. 102329-52-2

Vinylpyridine-acrolein copolymer

Cat. No. B025384
CAS RN: 102329-52-2
M. Wt: 161.2 g/mol
InChI Key: HESBELQAOMOTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinylpyridine-acrolein copolymer is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. This polymer is widely used in various fields, including biotechnology, biochemistry, and biomedical research. The copolymer is known for its ability to bind with various biomolecules, making it a valuable tool for studying biological processes.

Mechanism of Action

The mechanism of action of vinylpyridine-acrolein copolymer is based on its ability to bind with various biomolecules. The copolymer contains both positively charged and negatively charged groups, which allows it to interact with a wide range of biomolecules. The copolymer can form electrostatic interactions with negatively charged biomolecules, such as DNA and RNA, while also forming covalent bonds with proteins and enzymes.
Biochemical and Physiological Effects:
Vinylpyridine-acrolein copolymer has been shown to have minimal biochemical and physiological effects on cells and tissues. The copolymer is biocompatible, meaning that it does not cause any significant adverse reactions when introduced into biological systems. However, the copolymer can interfere with certain biological processes if it binds with essential biomolecules. Therefore, it is essential to carefully design experiments to avoid unintended effects.

Advantages and Limitations for Lab Experiments

Vinylpyridine-acrolein copolymer has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental needs. Additionally, the copolymer has a high binding capacity, allowing it to immobilize large amounts of biomolecules onto surfaces. However, the copolymer has some limitations, including its potential to interfere with biological processes and its limited stability in certain conditions.

Future Directions

There are several potential future directions for vinylpyridine-acrolein copolymer research. One potential direction is the development of new copolymers with improved properties, such as increased stability and binding capacity. Another potential direction is the application of the copolymer in new fields, such as tissue engineering and regenerative medicine. Additionally, the copolymer could be used in the development of new diagnostic tools and drug delivery systems.
Conclusion:
Vinylpyridine-acrolein copolymer is a valuable tool for studying biological processes due to its ability to bind with various biomolecules. The copolymer has several advantages, including its high binding capacity and easy synthesis. However, the copolymer also has limitations, including its potential to interfere with biological processes and limited stability in certain conditions. Future research in this field could lead to the development of new copolymers with improved properties and applications in new fields.

Synthesis Methods

The synthesis of vinylpyridine-acrolein copolymer involves the reaction between vinylpyridine and acrolein. The copolymerization process is typically carried out in the presence of a catalyst, which helps to initiate the polymerization reaction. The resulting copolymer is a random copolymer, meaning that the monomers are arranged in a random order along the polymer chain. The copolymer can be synthesized in various molecular weights and compositions, depending on the desired application.

Scientific Research Applications

Vinylpyridine-acrolein copolymer has been extensively used in scientific research due to its ability to bind with various biomolecules. The copolymer can be used to immobilize enzymes, proteins, and other biomolecules onto surfaces, which is particularly useful for studying biological processes. The copolymer has also been used in the development of biosensors, which can detect specific biomolecules in complex samples. Additionally, the copolymer has been used as a drug delivery system, where it can be used to deliver drugs to specific cells or tissues.

properties

CAS RN

102329-52-2

Product Name

Vinylpyridine-acrolein copolymer

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-ethenylpyridine;prop-2-enal

InChI

InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2

InChI Key

HESBELQAOMOTRT-UHFFFAOYSA-N

SMILES

C=CC=O.C=CC1=CC=CC=N1

Canonical SMILES

C=CC=O.C=CC1=CC=CC=N1

synonyms

CVPA copolymer
vinylpyridine-acrolein copolyme

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.